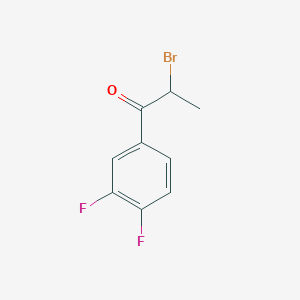

2-BROMO-3',4'-DIFLUOROPROPIOPHENONE

Description

Context and Significance within Halogenated Organic Compounds

The presence of both bromine and fluorine in 2-Bromo-3',4'-difluoropropiophenone imparts a unique reactivity profile. Fluorine, the most electronegative element, is known to enhance metabolic stability, binding affinity, and bioavailability in drug molecules. rroij.com Its small size allows it to act as a bioisostere for a hydrogen atom, while its electronic properties can profoundly influence the acidity and basicity of neighboring functional groups. beilstein-journals.org The incorporation of fluorine into pharmaceutical candidates is a widely used strategy in medicinal chemistry to improve their therapeutic profiles. rroij.com

Bromine, on the other hand, serves as a versatile synthetic handle. The carbon-bromine bond is relatively weak and can be readily cleaved to form new carbon-carbon or carbon-heteroatom bonds through various coupling reactions. nih.gov This makes bromo-substituted compounds valuable intermediates in the construction of complex molecular architectures. nih.gov Specifically, α-bromoketones are important building blocks in organic synthesis. researchgate.net

The combination of these halogens in a single propiophenone (B1677668) structure suggests its potential as a precursor for novel, highly functionalized molecules. The propiophenone core itself is a recognized scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities. chemicalbook.com

Research Rationale and Scope of Academic Inquiry

The primary rationale for academic and industrial inquiry into compounds like this compound lies in its potential as a key intermediate for the synthesis of new chemical entities. While specific research findings on this exact molecule are not extensively documented in publicly available literature, the known applications of similar halogenated propiophenones provide a clear direction for its potential use.

Research efforts involving this compound are likely focused on its utility in the following areas:

Medicinal Chemistry: As a precursor for the synthesis of novel therapeutic agents. The difluorinated phenyl ring and the reactive α-bromo ketone functionality allow for a variety of chemical modifications to explore structure-activity relationships. Analogous brominated propiophenones are used in the synthesis of cathinones and other psychoactive substances, highlighting the importance of this chemical class in pharmacological research. caymanchem.com

Organic Synthesis: As a versatile building block for constructing complex heterocyclic compounds. The reaction of the α-bromoketone with various nucleophiles can lead to the formation of a wide array of ring systems, which are prevalent in many biologically active molecules. For instance, similar α-bromoacetophenones are used to synthesize thiazoles and pyrazines. ossila.com

Materials Science: While less common, fluorinated organic molecules can be used in the development of new materials with specific properties, such as liquid crystals or polymers.

The limited availability of detailed research data suggests that this compound may be a relatively new or specialized reagent, with its full potential yet to be explored and documented in peer-reviewed literature.

Chemical and Physical Properties

Detailed experimental data for this compound is not widely available in published scientific literature. The following table is based on information from chemical suppliers.

| Property | Value | Source |

| CAS Number | 147214-39-9 | chembk.com |

| Molecular Formula | C₉H₇BrF₂O | chembk.com |

| Molecular Weight | 249.05 g/mol | Inferred from formula |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(3,4-difluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALLRKHRTZCDBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570958 | |

| Record name | 2-Bromo-1-(3,4-difluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147214-39-9 | |

| Record name | 2-Bromo-1-(3,4-difluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 2 Bromo 3 ,4 Difluoropropiophenone

Directed Alpha-Halogenation Approaches

Directed alpha-halogenation stands as a primary route for the synthesis of 2-Bromo-3',4'-difluoropropiophenone. This approach involves the direct bromination of a suitable propiophenone (B1677668) precursor, where the regioselectivity of the reaction is paramount.

Bromination of 1-(3,4-difluorophenyl)propan-1-one and Related Propiophenone Precursors

The most direct synthesis of this compound involves the alpha-bromination of 1-(3,4-difluorophenyl)propan-1-one. This reaction is typically achieved under acidic conditions, which facilitate the formation of an enol intermediate. libretexts.orgmasterorganicchemistry.com The enol, being electron-rich, then acts as a nucleophile, attacking the electrophilic bromine source to yield the desired alpha-brominated product. masterorganicchemistry.com The presence of the difluorophenyl group influences the reactivity of the ketone and the stability of the intermediates, necessitating careful optimization of reaction parameters.

Regioselective and Stereoselective Control in Bromination Reactions

Achieving high regioselectivity is crucial to prevent bromination at other positions, such as the aromatic ring. The use of acid catalysis favors the formation of the enol, which directs the bromination to the alpha-carbon. libretexts.orgmasterorganicchemistry.com The reaction conditions, including the choice of solvent and catalyst, play a significant role in controlling the outcome. For instance, the use of acidic alumina (B75360) in methanol (B129727) has been shown to promote exclusive α-bromination of aralkyl ketones. nih.gov In contrast, employing neutral alumina in acetonitrile (B52724) can lead to nuclear bromination, especially in substrates with activating groups. nih.gov The stereoselectivity of the reaction is also a consideration, as the formation of the enol intermediate can lead to a racemic mixture if the alpha-carbon is a stereocenter. libretexts.org

Investigation of Brominating Agents and Catalytic Systems (e.g., Br₂, N-Bromosuccinimide, Monobromomalononitrile)

A variety of brominating agents and catalytic systems have been investigated to optimize the alpha-bromination of ketones.

Bromine (Br₂) : Molecular bromine is a common and effective brominating agent, often used in the presence of an acid catalyst like hydrobromic acid or acetic acid. masterorganicchemistry.com However, its use can sometimes lead to the formation of polybrominated byproducts. rsc.org

N-Bromosuccinimide (NBS) : NBS is a milder and more selective brominating agent compared to molecular bromine. nih.govrsc.org It is often used with a catalyst to facilitate the reaction. Several catalytic systems have been developed for NBS-mediated alpha-bromination of ketones:

Ammonium Acetate (B1210297) (NH₄OAc) : This neutral catalyst has proven effective for the α-monobromination of various ketones with NBS, offering good yields. rsc.orgrsc.org

Montmorillonite K-10 Clay : This reusable solid acid catalyst provides an efficient and environmentally friendly method for the regioselective α-bromination of aralkyl ketones with NBS. tandfonline.com

Silica (B1680970) Gel : Another solid-supported catalyst that promotes rapid and high-yielding α-bromination of ketones with NBS under reflux conditions. researchgate.net

Other Brominating Agents : Researchers have also explored other brominating agents like cupric bromide and bromodimethylsulfonium bromide to achieve specific selectivities and reaction efficiencies. nih.govresearchgate.netresearchgate.net

Interactive Data Table: Comparison of Brominating Systems for Ketones

| Brominating Agent | Catalyst/Conditions | Substrate Scope | Key Advantages |

| Br₂ | Acidic (e.g., HBr, Acetic Acid) | Aldehydes, Ketones | Readily available |

| NBS | NH₄OAc | Cyclic and Acyclic Ketones | Mild, good yields of monobrominated products |

| NBS | Montmorillonite K-10 Clay | Aralkyl Ketones | Reusable catalyst, good yields, simple workup |

| NBS | Acidic Al₂O₃ in Methanol | Aralkyl Ketones | High regioselectivity for α-bromination |

| CuBr₂ | Various Ligands | Propiophenone Derivatives | Potential for distinct regioselectivity |

Advanced Synthetic Route Development

Beyond direct halogenation, advanced synthetic strategies are being developed to access complex fluorinated compounds, including derivatives of this compound.

Multi-Step Synthesis Pathways from Fluorinated Aromatic Building Blocks

The synthesis of fluorinated compounds often begins with readily available fluorinated aromatic building blocks. researchgate.net For instance, 1,3-difluorobenzene (B1663923) can be brominated to produce 2,4-difluorobromobenzene, a key intermediate. google.com Such building blocks can then undergo a series of reactions, such as Friedel-Crafts acylation or Grignard reactions, to introduce the propiophenone side chain. nih.gov Subsequent alpha-bromination would then yield the final product. These multi-step pathways offer flexibility in introducing various functional groups and are crucial for the synthesis of complex molecules. The development of efficient methods for creating C-F bonds and introducing fluorine into aromatic systems is an active area of research. nih.govorganic-chemistry.org

Exploration of Catalyst-Free Decarboxylative Strategies in Related Chemical Systems

Recent advancements in organic synthesis have seen the emergence of catalyst-free decarboxylative reactions. oaepublish.comnih.govresearchgate.net These methods offer a novel approach to forming carbon-carbon bonds by utilizing carboxylic acids as stable and abundant precursors. oaepublish.comrsc.org While not yet specifically reported for the direct synthesis of this compound, the principles of these strategies could be adapted. For example, a decarboxylative coupling reaction involving a fluorinated carboxylic acid derivative and a suitable electrophile could potentially offer a new, milder route to related structures. rsc.orgacs.org These catalyst-free methods, often initiated by electrochemistry or photoactivation, represent a greener and more sustainable alternative to traditional metal-catalyzed cross-coupling reactions. nih.govresearchgate.net

Application of Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and purities compared to conventional heating methods. researchgate.netanton-paar.com The application of microwave irradiation in the synthesis of propiophenones, including this compound, can offer significant advantages. cdnsciencepub.comresearchgate.net

In a typical synthesis, such as the Friedel-Crafts acylation of 1,2-difluorobenzene (B135520) with 2-bromopropionyl chloride, microwave heating can dramatically reduce reaction times from hours to minutes. anton-paar.comwikipedia.orgsigmaaldrich.com This rapid heating is due to the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to a rapid and uniform temperature increase. anton-paar.com This efficiency can be particularly beneficial for reactions involving thermally sensitive substrates or products.

The benefits of microwave-assisted synthesis for a reaction like the preparation of this compound can be summarized as follows:

Reduced Reaction Times: Microwave irradiation can accelerate the rate of reaction, significantly shortening the synthesis time. researchgate.net

Increased Yields: By minimizing side reactions and decomposition of products, microwave heating can lead to higher isolated yields of the desired propiophenone. nih.gov

Improved Purity: The clean and controlled heating often results in a cleaner reaction profile with fewer byproducts, simplifying purification. researchgate.net

A comparative example of conventional versus microwave-assisted synthesis for a similar propiophenone is illustrated in the table below.

| Synthesis Parameter | Conventional Heating | Microwave-Assisted Heating |

| Reaction Time | Several hours | Minutes |

| Temperature | Varies with solvent boiling point | Precisely controlled |

| Yield | Moderate | Often higher |

| Side Products | More prevalent | Generally reduced |

This table presents a generalized comparison based on literature for similar ketone syntheses. researchgate.netcdnsciencepub.comresearchgate.net

Optimization of Reaction Conditions for Research-Grade Yields and Purity

Achieving high yields and purity of this compound for research applications necessitates the careful optimization of reaction conditions. nih.govdocumentsdelivered.com For a Friedel-Crafts acylation approach, several parameters can be systematically varied to enhance the outcome. nih.govresearchgate.net

Key Parameters for Optimization:

Catalyst Selection and Loading: The choice of Lewis acid catalyst is crucial. While aluminum chloride (AlCl₃) is a common choice for Friedel-Crafts reactions, other catalysts like iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), or trifluoromethanesulfonic acid (TfOH) can offer milder conditions and improved selectivity. wikipedia.orgresearchgate.netgoogle.com The molar ratio of the catalyst to the reactants must be optimized to ensure efficient conversion without promoting side reactions.

Solvent Effects: The solvent can significantly influence the reaction rate and selectivity. Common solvents for Friedel-Crafts acylations include dichloromethane, 1,2-dichloroethane, and carbon disulfide. google.com The polarity and boiling point of the solvent will affect the reaction temperature and the solubility of the reactants and intermediates.

Reaction Temperature and Time: These two parameters are interconnected. A systematic study of the reaction at different temperatures for varying durations can identify the optimal conditions for maximizing the yield of the desired product while minimizing the formation of impurities. google.com

Reactant Stoichiometry: The molar ratio of 1,2-difluorobenzene to 2-bromopropionyl chloride should be optimized. Using a slight excess of one reactant may drive the reaction to completion but could also lead to the formation of polysubstituted byproducts.

An example of a systematic optimization study for a generic Friedel-Crafts acylation is presented in the table below.

| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | AlCl₃ (1.1) | Dichloromethane | 0 to rt | 4 | 65 |

| 2 | AlCl₃ (1.5) | Dichloromethane | 0 to rt | 4 | 75 |

| 3 | FeCl₃ (1.1) | 1,2-Dichloroethane | 50 | 2 | 70 |

| 4 | ZnCl₂ (1.1) | Nitrobenzene | 80 | 6 | 55 |

| 5 | AlCl₃ (1.5) | Dichloromethane | 40 | 2 | 82 |

This table is a hypothetical representation of an optimization study for a Friedel-Crafts acylation reaction.

Methodologies for Scalable Synthesis in Research and Development

Transitioning the synthesis of this compound from a laboratory scale to a larger research and development (R&D) scale introduces new challenges that require careful consideration of the synthetic methodology. azom.comwaseda.jp The goal is to develop a robust, safe, and economically viable process. nih.govacs.org

Key Considerations for Scalable Synthesis:

Process Safety: Friedel-Crafts reactions can be highly exothermic, and the use of strong Lewis acids like AlCl₃ can generate corrosive byproducts like HCl gas. sigmaaldrich.com On a larger scale, efficient heat management through appropriate reactor design and cooling systems is critical to prevent runaway reactions.

Reagent and Solvent Selection: The cost, availability, and environmental impact of reagents and solvents become more significant at scale. nih.gov Exploring milder and recyclable catalysts, as well as greener solvents, is a key aspect of developing a sustainable process.

Work-up and Purification: The purification method used at the laboratory scale, such as column chromatography, may not be practical for larger quantities. Developing efficient work-up procedures to remove the catalyst and byproducts, followed by crystallization or distillation for purification, is essential for a scalable process.

Process Analytical Technology (PAT): Implementing in-process monitoring techniques can provide real-time data on reaction progress, helping to ensure consistency and quality control during scale-up.

Recent advancements in catalysis, such as the use of solid acid catalysts or encapsulated Lewis acids, offer potential solutions for more scalable and environmentally benign Friedel-Crafts acylations. nih.gov These catalysts can often be recovered and reused, reducing waste and cost. waseda.jp The development of one-pot procedures that minimize intermediate isolation steps can also enhance the efficiency and scalability of the synthesis. azom.comnih.gov

Investigations into the Chemical Reactivity and Transformation Pathways of 2 Bromo 3 ,4 Difluoropropiophenone

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions in 2-Bromo-3',4'-difluoropropiophenone can occur at two primary locations: the alpha-carbon and the aromatic ring. The presence of bromine at the alpha-position and fluorine atoms on the aromatic ring significantly influences the molecule's reactivity profile.

Reactivity at the Alpha-Carbon Center and Halogen Displacement

The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, is activated towards nucleophilic attack. The bromine atom attached to this carbon is a good leaving group, facilitating nucleophilic substitution reactions. This reactivity is characteristic of α-haloketones. libretexts.org The reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks the electrophilic alpha-carbon, displacing the bromide ion.

The development of methods for creating carbon-fluorine bonds is of significant interest in medicinal chemistry, and the halogen exchange reaction is a primary method for achieving this. nih.gov For α-carbonyl compounds, nucleophilic fluorination can be achieved using various reagents. nih.gov

Table 1: Examples of Nucleophilic Substitution at the Alpha-Carbon

| Nucleophile | Reagent Example | Product Type | Reaction Significance |

|---|---|---|---|

| Fluoride (B91410) (F⁻) | Et₃N·3HF, AgF, KF, CsF | α-Fluoroketone | Synthesis of organofluorine compounds. nih.gov |

| Amines (R-NH₂) | Primary or Secondary Amines | α-Aminoketone | Formation of key intermediates for pharmaceuticals. |

| Thiolates (RS⁻) | Thiols in the presence of a base | α-Thioketone | Introduction of sulfur-containing moieties. |

The rate and success of these reactions depend on the strength of the nucleophile, the solvent, and the reaction conditions. The electrophilicity of the alpha-carbon is enhanced by the electron-withdrawing effect of the adjacent carbonyl group.

Influence of Ortho- and Meta-Fluorine Substituents on Aromatic Ring Reactivity

The 3',4'-difluoro substitution pattern on the phenyl ring significantly impacts the electronic properties of the aromatic system. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). csbsju.edu This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution.

Conversely, the fluorine atoms possess lone pairs of electrons that can be donated to the aromatic π-system through resonance (+R effect), although this effect is generally weaker than the inductive effect for halogens. csbsju.edu The interplay of these effects modifies the reactivity of the ring. The presence of multiple fluorine atoms can stabilize the aromatic ring. nih.gov

While direct nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide is difficult, the strong deactivation of the ring by two fluorine atoms and the acyl group could potentially facilitate such reactions under forcing conditions with very strong nucleophiles. The positions ortho and para to the activating acyl group would be the most likely sites for attack.

Elimination Reactions Leading to Unsaturated Ketones

α-Bromo ketones are valuable precursors for the synthesis of α,β-unsaturated ketones through dehydrobromination, which is an elimination reaction. libretexts.org When this compound is treated with a non-nucleophilic base, a proton is abstracted from the beta-carbon, followed by the elimination of the bromide ion. This E2 elimination pathway results in the formation of a carbon-carbon double bond conjugated with the carbonyl group. libretexts.org

Reaction Scheme: Dehydrobromination of this compound

Commonly used bases for this transformation include pyridine, sodium carbonate, or hindered bases like triethylamine. The resulting 3',4'-difluoro-1-phenylprop-2-en-1-one is a valuable Michael acceptor in organic synthesis.

Carbonyl Group Chemical Transformations

The carbonyl group is a central feature of this compound's reactivity, undergoing both reduction and nucleophilic addition reactions. masterorganicchemistry.com

Selective Reduction Reactions

The selective reduction of the ketone functionality to a secondary alcohol can be achieved using various reducing agents. The choice of reagent is crucial to avoid unwanted side reactions, such as the reduction of the carbon-bromine bond or the aromatic ring.

Table 2: Reagents for Selective Carbonyl Reduction

| Reagent | Selectivity | Product | Notes |

|---|---|---|---|

| Sodium Borohydride (B1222165) (NaBH₄) | High | 1-(3,4-Difluorophenyl)-2-bromopropan-1-ol | Mild reagent, typically does not reduce C-Br bond or aromatic rings. |

| Lithium Aluminium Hydride (LiAlH₄) | Low | Complex mixture | Very strong reagent, likely to reduce both the carbonyl and the C-Br bond. |

The most common and effective method for this transformation is the use of sodium borohydride in an alcoholic solvent (e.g., methanol (B129727) or ethanol) at low temperatures. This method provides good yields of the corresponding halohydrin.

Nucleophilic Addition Reactions

The carbonyl carbon in this compound is electrophilic due to the polarity of the carbon-oxygen double bond and the electron-withdrawing nature of the attached groups. libretexts.org This makes it susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com The reaction involves the addition of the nucleophile to the carbonyl carbon, which leads to the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.org

The reactivity of the carbonyl group is enhanced by the electron-withdrawing fluorine atoms on the aromatic ring, which increase the partial positive charge on the carbonyl carbon. youtube.com However, the steric hindrance from the adjacent alpha-bromoethyl group can slightly decrease the rate of attack compared to a smaller ketone. youtube.com

General Mechanism of Nucleophilic Addition:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a new C-Nu bond. The hybridization of the carbon changes from sp² to sp³. libretexts.org

Protonation: The resulting tetrahedral alkoxide intermediate is protonated by a weak acid (often the solvent or added acid) to form the final alcohol product. libretexts.org

Examples of nucleophiles that undergo addition reactions with ketones include organometallic reagents (e.g., Grignard reagents, organolithiums), cyanide ions, and hydride reagents. masterorganicchemistry.com

Aromatic Ring Functionalization and Derivatization

The 3',4'-difluorophenyl ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, with the regiochemical outcome governed by the directing effects of the existing substituents. The propiophenone (B1677668) group, an acyl group, is a deactivating, meta-directing group for electrophilic aromatic substitution due to its electron-withdrawing nature. Conversely, the fluorine atoms are also deactivating due to their high electronegativity (inductive effect), but they are ortho, para-directing because of the electron-donating resonance effect of their lone pairs.

In electrophilic aromatic substitution reactions, the combined deactivating effect of the acyl and fluoro groups renders the aromatic ring significantly less reactive than benzene. libretexts.org The directing effects are conflicting: the acyl group directs incoming electrophiles to the 5' position, while the fluorine atoms direct to the 2' and 6' positions. The outcome of such reactions would likely be a mixture of products, with the precise ratio depending on the specific electrophile and reaction conditions.

More synthetically useful are nucleophilic aromatic substitution (NAS) reactions. The presence of two electron-withdrawing fluorine atoms, along with the deactivating acyl group, activates the aromatic ring towards attack by nucleophiles. In compounds like 4,4'-difluorobenzophenone, the fluorine atoms are readily displaced by nucleophiles. researchgate.net For this compound, a nucleophile would preferentially attack the carbon atoms at the 3' and 4' positions, leading to the displacement of one of the fluoride ions. The position of attack would be influenced by the ability of the intermediate Meisenheimer complex to be stabilized by the electron-withdrawing propiophenone group.

A significant derivatization pathway for α-bromo ketones like this compound is the Hantzsch thiazole (B1198619) synthesis. This classical method involves the condensation of an α-haloketone with a thioamide to furnish a thiazole ring, a scaffold present in many biologically active molecules. This reaction provides a reliable route to a variety of substituted thiazole derivatives.

| Reaction Type | Reagents and Conditions | Inferred Product(s) for this compound | Reference |

| Electrophilic Aromatic Substitution (Nitration) | HNO₃, H₂SO₄ | Mixture of nitro-substituted derivatives, primarily at the 5' and 2' positions. | libretexts.org |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., R-NH₂, R-SH) | Substitution of a fluorine atom, likely at the 4' position. | researchgate.net |

| Thiazole Synthesis (Hantzsch) | Thioamide (e.g., thiourea) | 2-Amino-4-(3',4'-difluorophenyl)-5-methylthiazole | General reaction for α-bromo ketones. |

Radical Chemistry and Mechanistic Studies

The carbon-bromine bond in α-bromo ketones is relatively weak and can undergo homolytic cleavage to generate radical intermediates. This reactivity opens up avenues for various transformations that are distinct from the ionic pathways.

Single-Electron Transfer Processes and Radical Intermediates

Single-electron transfer (SET) to an α-bromo ketone can initiate radical reactions. The transfer of an electron to the molecule can lead to the formation of a radical anion, which can then fragment to release a bromide ion and generate a carbon-centered radical at the α-position. This α-keto radical is a key intermediate that can participate in a variety of subsequent reactions, such as addition to alkenes or alkynes.

Studies on related compounds, such as alkyl 2-bromo-2,2-difluoroacetates, have shown that radical addition to vinyl ethers can be mediated by reagents like sodium dithionite (B78146) (Na₂S₂O₄). nih.govresearchgate.net This suggests that this compound could similarly generate a difluoromethylcarbonyl radical for carbon-carbon bond formation. Photochemical methods can also be employed to initiate these radical processes. The absorption of light can promote the molecule to an excited state, facilitating the cleavage of the C-Br bond.

Carbocation Rearrangements in Related Bromination Mechanisms

While the focus is on the reactivity of the already brominated propiophenone, it is relevant to consider the mechanistic aspects of its formation. The bromination of a propiophenone typically proceeds via an enol or enolate intermediate. In acid-catalyzed bromination, the rate-determining step is the formation of the enol, which then rapidly reacts with bromine. libretexts.org

Carbocation rearrangements are a common feature in many organic reactions, particularly those involving electrophilic attack on a π-system, such as in Friedel-Crafts alkylation. libretexts.org In the context of the synthesis of the parent 3',4'-difluoropropiophenone (B1297824) via a Friedel-Crafts acylation, rearrangements of the acylium ion intermediate are generally not observed due to its resonance stabilization. However, if an analogous alkylation were to be performed on 1,2-difluorobenzene (B135520), carbocation rearrangements of the alkylating agent would be a significant consideration. For instance, the reaction of 1,2-difluorobenzene with propanoyl chloride and a Lewis acid would lead to the desired propiophenone without rearrangement. In contrast, using 1-chloropropane (B146392) under Friedel-Crafts alkylation conditions could lead to the formation of an isopropyl-substituted product through a hydride shift in the initially formed primary carbocation.

| Process | Key Intermediates | Potential Transformations | Relevant Analogs/Studies |

| Single-Electron Transfer | Radical anion, α-keto radical | Radical addition to unsaturated systems | Radical reactions of alkyl 2-bromo-2,2-difluoroacetates. nih.govresearchgate.net |

| Photochemical Initiation | Excited state molecule, α-keto radical | C-Br bond cleavage, dehalogenation | General photochemical reactivity of α-bromo ketones. |

| Friedel-Crafts Acylation (Synthesis Context) | Acylium ion | Formation of the propiophenone backbone without rearrangement | General mechanism of Friedel-Crafts acylation. |

| Friedel-Crafts Alkylation (Comparative Context) | Carbocations (primary, secondary) | Rearrangement to more stable carbocations leading to isomeric products | General principles of carbocation rearrangements. libretexts.org |

Academic Applications of 2 Bromo 3 ,4 Difluoropropiophenone in Advanced Organic Synthesis

Precursor in Medicinal Chemistry Research and Development

The presence of fluorine atoms in drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. The difluorinated phenyl ring of 2-Bromo-3',4'-difluoropropiophenone makes it a valuable starting material for the synthesis of novel fluorinated compounds with potential therapeutic applications.

Synthesis of Pharmacologically Relevant Scaffolds, including Cathinone (B1664624) Derivatives

This compound is a key precursor in the synthesis of various pharmacologically relevant scaffolds. Of particular note is its potential role in the preparation of cathinone derivatives. Substituted cathinones are a class of psychoactive compounds, and their synthesis often involves the reaction of an α-bromopropiophenone with an amine. In the case of this compound, reaction with methylamine (B109427) would be expected to yield 3',4'-difluorocathinone. This reaction typically proceeds via a nucleophilic substitution, where the amine displaces the bromine atom.

Building Block for the Formation of Diverse Heterocyclic Systems

The reactivity of the α-bromo ketone moiety in this compound makes it a valuable building block for the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals.

One of the most prominent examples is the Hantzsch thiazole (B1198619) synthesis , a classic method for the preparation of thiazole rings. chembk.comresearchgate.net This reaction involves the condensation of an α-haloketone with a thioamide. In the context of this compound, its reaction with thiourea (B124793) is expected to yield 2-amino-4-(3,4-difluorophenyl)thiazole. mdpi.com The reaction proceeds through the initial formation of an intermediate by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon bearing the bromine atom, followed by cyclization and dehydration to form the aromatic thiazole ring. The general conditions for Hantzsch thiazole synthesis can vary, but it is often carried out in a suitable solvent under neutral or acidic conditions. jocpr.com

Similarly, this compound can be employed in the synthesis of pyrazines . The condensation of an α-haloketone with a 1,2-diamine is a common method for constructing the pyrazine (B50134) ring. For instance, the reaction of this compound with ethylenediamine (B42938) would be expected to produce 2,3-dihydro-5-(3,4-difluorophenyl)pyrazine, which can be subsequently oxidized to the corresponding aromatic pyrazine. The versatility of this approach allows for the synthesis of a wide range of substituted pyrazines by varying the diamine component.

Utilization in the Preparation of Active Pharmaceutical Ingredients (APIs) and Complex Ligands

The structural motifs derived from this compound are found in various active pharmaceutical ingredients (APIs). While direct examples of its use in a commercially available drug are not prevalent, its role as a key intermediate is highly probable based on the synthesis of analogous compounds. For example, the related compound 2-bromo-3'-chloropropiophenone (B15139) is a known intermediate in the synthesis of bupropion, an antidepressant and smoking cessation aid. This highlights the potential of α-bromopropiophenones as building blocks for complex APIs.

Furthermore, the heterocyclic scaffolds synthesized from this compound can serve as ligands for the formation of metal complexes with potential applications in medicinal chemistry and diagnostics. The nitrogen and, in the case of thiazoles, sulfur atoms within these rings can coordinate to metal centers, forming stable complexes. The fluorine substituents on the phenyl ring can modulate the electronic properties and stability of these complexes.

Intermediate in Materials Science Research

The incorporation of fluorine atoms into organic materials can impart desirable properties such as enhanced thermal stability, improved solubility in organic solvents, and modified electronic characteristics. This compound serves as a valuable intermediate for the synthesis of novel fluorinated materials with applications in optics and electronics.

Role in the Synthesis of Luminescent and Phosphorescent Complexes

There is growing interest in the development of luminescent and phosphorescent materials for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. Iridium(III) complexes are particularly noteworthy for their high phosphorescence quantum yields. frontiersin.org

The synthesis of ligands for these complexes can utilize this compound as a starting material. For instance, the 3,4-difluorophenyl moiety can be incorporated into pyridyl or pyrimidinyl ligands. A potential synthetic route to a 2-(3,4-difluorophenyl)pyrimidine ligand could involve the reaction of this compound with an appropriate amidine derivative, followed by cyclization. The resulting fluorinated ligand can then be used to form iridium(III) complexes. The fluorine atoms on the phenyl ring can tune the emission color and enhance the performance of the resulting phosphorescent materials. mdpi.comchemicalbook.comresearchgate.net

Incorporation into Fluorinated Organic Materials

Fluorinated polymers are a class of materials with exceptional properties, including high thermal stability, chemical resistance, and low surface energy. mdpi.com While direct polymerization of this compound is not a common approach, it can be chemically modified to produce monomers suitable for polymerization.

For example, the ketone functionality can be reduced to an alcohol, which can then be esterified with acrylic or methacrylic acid to form a fluorinated monomer. This monomer can then be polymerized, often via free-radical polymerization, to yield a fluorinated polymer. The resulting polymer would possess a fluorinated side chain, which can influence the bulk properties of the material, such as its hydrophobicity and thermal stability.

Furthermore, the difluorophenyl group can be incorporated into the backbone of conjugated polymers for applications in organic electronics. The synthesis of such polymers often involves cross-coupling reactions, where the bromine atom of a modified this compound derivative can participate in reactions like Suzuki or Stille coupling to form the polymer chain. The presence of fluorine atoms in these conjugated polymers can lower the HOMO and LUMO energy levels, which can facilitate electron injection and improve the stability of the resulting organic semiconductor devices.

Synthetic Utility as a Key Synthon

This compound has emerged as a valuable and versatile synthon in the field of advanced organic synthesis. Its unique structural features, namely the presence of a reactive α-bromo ketone, a difluorinated phenyl ring, and a methyl group, make it an ideal starting material for the construction of complex molecules, particularly those with pharmaceutical relevance. This compound serves as a cornerstone for introducing halogenated and fluoroaryl moieties into a variety of molecular scaffolds and facilitates a range of functional group transformations, enabling the synthesis of diverse and novel chemical entities.

Strategic Introduction of Halogenated and Fluoroaryl Moieties

The strategic incorporation of fluorine atoms and fluoroalkyl groups into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and lipophilicity. Similarly, the presence of a bromine atom provides a handle for further synthetic modifications through various cross-coupling reactions. This compound is an exemplary building block that allows for the direct introduction of the 3,4-difluorophenyl group and a bromine atom, which can be further functionalized.

A primary application of this synthon is in the synthesis of substituted thiazoles, a class of heterocyclic compounds with a broad spectrum of biological activities. The Hantzsch thiazole synthesis, a classic condensation reaction, provides a straightforward route to 2-aminothiazoles by reacting an α-haloketone with a thioamide or thiourea. google.comderpharmachemica.com In a typical reaction, this compound is condensed with thiourea to yield 2-amino-4-(3,4-difluorophenyl)-5-methylthiazole. This reaction efficiently installs the difluorophenyl moiety at the C4 position and a methyl group at the C5 position of the thiazole ring, while the bromine atom serves as a leaving group.

The resulting 2-amino-4-(3,4-difluorophenyl)-5-methylthiazole is a valuable intermediate for the synthesis of more complex molecules. The amino group at the C2 position can be readily acylated, alkylated, or used in the construction of fused heterocyclic systems. nih.gov

Table 1: Representative Synthesis of 2-Amino-4-(3,4-difluorophenyl)-5-methylthiazole

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product |

| This compound | Thiourea | Ethanol | Reflux | 2-Amino-4-(3,4-difluorophenyl)-5-methylthiazole |

Facilitation of Diverse Functional Group Transformations

The reactivity of the α-bromo ketone functionality in this compound extends beyond the synthesis of thiazoles, enabling a variety of other functional group transformations. The bromine atom is a good leaving group and is susceptible to nucleophilic substitution by a wide range of nucleophiles. This allows for the introduction of various functional groups at the α-position of the propiophenone (B1677668) core.

For instance, reaction with different amines can lead to the formation of α-amino ketones, which are important precursors for the synthesis of various nitrogen-containing heterocycles. Furthermore, the ketone functionality itself can be subjected to a plethora of transformations, including reduction to the corresponding alcohol, olefination reactions to introduce carbon-carbon double bonds, and addition of organometallic reagents to create tertiary alcohols.

The 3',4'-difluorophenyl group, while generally stable, can also participate in certain reactions. For example, nucleophilic aromatic substitution of one of the fluorine atoms can be achieved under specific conditions, particularly if the ring is further activated by other electron-withdrawing groups. This allows for the introduction of additional substituents on the aromatic ring, further increasing the molecular diversity accessible from this versatile synthon.

Table 2: Potential Functional Group Transformations of this compound

| Reagent/Condition | Functional Group Transformation | Product Type |

| Various amines | Nucleophilic substitution of bromine | α-Amino ketones |

| Sodium borohydride (B1222165) | Reduction of ketone | 1-(3,4-Difluorophenyl)-2-bromopropan-1-ol |

| Wittig reagents | Olefination of ketone | Substituted 1-(3,4-difluorophenyl)propenes |

| Grignard reagents | Addition to ketone | Tertiary alcohols |

| Strong nucleophiles (under specific conditions) | Nucleophilic aromatic substitution | Substituted 2-Bromo-propiophenones |

Advanced Analytical Methodologies for Characterization of 2 Bromo 3 ,4 Difluoropropiophenone and Its Synthetic Products

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the detailed structural elucidation of 2-bromo-3',4'-difluoropropiophenone. These methods rely on the interaction of molecules with electromagnetic radiation to provide information about their atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 2-bromopropane, the protons on the methyl groups (CH3) and the methine proton (CHBr) exhibit distinct chemical shifts due to their different electronic environments. docbrown.infodocbrown.info The integration of the signals corresponds to the ratio of protons in each environment. docbrown.info For this compound, one would expect to see signals corresponding to the protons on the ethyl group and the aromatic ring, with their chemical shifts influenced by the adjacent carbonyl group and fluorine atoms.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org Each unique carbon atom in a molecule gives a distinct signal, allowing for the determination of the number of different carbon environments. libretexts.orglibretexts.org The chemical shifts in ¹³C NMR are influenced by the electronegativity of nearby atoms and the hybridization of the carbon atom. libretexts.orglibretexts.org For instance, sp2-hybridized carbons, such as those in aromatic rings and carbonyl groups, typically appear at lower fields (higher ppm values) than sp3-hybridized carbons. libretexts.org The carbonyl carbon (C=O) is particularly distinct and is usually found in the 160-220 ppm region. libretexts.org In this compound, the carbon atoms of the difluorophenyl ring, the carbonyl group, and the bromoethyl group would each have characteristic chemical shifts.

¹⁹F NMR Spectroscopy: Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is an exceptionally valuable technique for the characterization of this compound. nih.govwikipedia.org Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR detection. wikipedia.org The chemical shifts in ¹⁹F NMR have a wide range, which minimizes signal overlap and provides clear information about the electronic environment of the fluorine atoms. wikipedia.org This technique can be used to confirm the positions of the fluorine atoms on the aromatic ring and to study their interactions with neighboring atoms. nih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity | Notes |

| ¹H | Aromatic: 7.0-8.0 | Multiplets | Signals from the three aromatic protons. |

| CH: ~5.0 | Quartet | Coupling to the adjacent CH₃ group. | |

| CH₃: ~1.8 | Doublet | Coupling to the adjacent CH proton. | |

| ¹³C | Carbonyl (C=O): 190-200 | Singlet | Downfield due to deshielding. |

| Aromatic (C-F): 150-165 | Doublets | Coupling with ¹⁹F. | |

| Aromatic (C-H): 115-135 | Multiplets | ||

| CH-Br: ~35 | Singlet | ||

| CH₃: ~15 | Singlet | ||

| ¹⁹F | Aromatic (C-F): -110 to -140 | Multiplets | Chemical shifts are sensitive to their position on the ring. |

Note: The predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. It provides a highly accurate mass measurement, which can be used to confirm the molecular formula. thermofisher.com

In the analysis of this compound, HRMS would show the molecular ion peaks corresponding to the two bromine isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. docbrown.info This results in two peaks of almost equal intensity separated by two mass units. docbrown.info

Fragmentation Analysis: Electron ionization (EI) is a common technique used in mass spectrometry that causes the molecule to fragment in a predictable manner. The analysis of these fragment ions provides valuable structural information. For ketones, a primary fragmentation pathway is the α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. miamioh.edu In the case of this compound, this could lead to the loss of the ethyl bromide group or the difluorophenyl group. The fragmentation pattern of aromatic ketones often involves the loss of the R group followed by the loss of carbon monoxide (CO). miamioh.edu

Table 2: Expected HRMS Fragmentation for this compound

| Fragment Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

| [M]⁺ | 249.9597 | 251.9577 | Molecular ion |

| [M - CH₂CH₂Br]⁺ | 141.0149 | 141.0149 | Loss of the bromoethyl group |

| [M - C₆H₃F₂]⁺ | 108.9442 | 110.9422 | Loss of the difluorophenyl group |

| [C₆H₃F₂CO]⁺ | 141.0149 | 141.0149 | Difluorobenzoyl cation |

| [C₆H₃F₂]⁺ | 113.0199 | 113.0199 | Difluorophenyl cation |

Note: The m/z values are calculated based on the exact masses of the isotopes.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. msu.edu Different functional groups vibrate at characteristic frequencies, resulting in specific absorption bands in the IR spectrum. msu.edulibretexts.org

For this compound, the IR spectrum would be expected to show a strong absorption band for the carbonyl group (C=O) stretch, typically in the range of 1680-1700 cm⁻¹. The presence of the aromatic ring would give rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. libretexts.org The C-F stretching vibrations of the difluorophenyl group would appear as strong bands in the 1100-1300 cm⁻¹ region. The C-Br stretching vibration is expected to be observed in the lower frequency region, typically around 500-600 cm⁻¹. docbrown.info

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| Carbonyl (C=O) Stretch | 1680-1700 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium to Strong |

| C-F Stretch | 1100-1300 | Strong |

| C-Br Stretch | 500-600 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy orbital. libretexts.orgshu.ac.uk Molecules containing chromophores, which are parts of a molecule that absorb light, can be studied using this technique. shu.ac.uk

In this compound, the conjugated system of the aromatic ring and the carbonyl group constitutes a chromophore. This would lead to π → π* and n → π* electronic transitions. The π → π* transitions are typically more intense and occur at shorter wavelengths, while the n → π* transitions are less intense and occur at longer wavelengths. shu.ac.uk The presence of the bromine and fluorine substituents on the aromatic ring can influence the wavelength of maximum absorption (λmax).

Chromatographic Purity Assessment and Separation Methodologies

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or byproducts formed during its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. thepharmajournal.com It is widely used for the purity profiling of volatile and semi-volatile compounds. thermofisher.com

In the analysis of this compound, a GC column would be used to separate the compound from any starting materials, solvents, or byproducts. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized and detected. thepharmajournal.com The resulting mass spectrum for each component can be compared to a library of known spectra for identification. thepharmajournal.com The area of the peak in the gas chromatogram is proportional to the amount of the compound, allowing for the determination of its purity. High-resolution GC-MS can provide highly accurate mass data, further aiding in the identification of unknown impurities. nih.gov

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound and its derivatives. It is extensively used for the determination of compound purity and for the quantification of components in a mixture. The principle of HPLC relies on the separation of analytes based on their differential partitioning between a stationary phase and a mobile phase under high pressure.

In a typical Reverse-Phase HPLC (RP-HPLC) setup for the analysis of halogenated propiophenones, a nonpolar stationary phase (such as C18-silica) is used in conjunction with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analytes and the stationary phase. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

Research Findings:

While specific HPLC methods for this compound are not extensively documented in publicly available literature, methods for structurally similar compounds, such as other substituted propiophenones, provide a solid framework for developing a robust analytical procedure. For instance, the analysis of propiophenone (B1677668) and its hydroxylated and chlorinated derivatives has been successfully achieved using RP-HPLC. cdnsciencepub.com These methods often employ a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as a phosphate (B84403) or acetate (B1210297) buffer) to ensure optimal separation and peak shape. The detection is commonly performed using a UV detector, as the aromatic ring in these compounds provides strong chromophores.

A stability-indicating RP-HPLC method developed for the estimation of finerenone, a complex molecule, highlights the capability of HPLC to separate the main compound from its degradation products and related substances. nih.gov This method utilized a C18 column with a mobile phase of water, acetonitrile, and triethylamine, demonstrating the versatility of HPLC in handling complex matrices. nih.gov

Representative HPLC Method Parameters:

The following table outlines typical parameters that could be adapted for the analysis of this compound.

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water gradient or isocratic mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

By monitoring the retention time and the peak area, the purity of a sample of this compound can be determined. Quantification is achieved by creating a calibration curve using standards of known concentration.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is invaluable for monitoring the progress of organic reactions and for the preliminary screening of reaction conditions. researchgate.netyoutube.com It operates on the same principle of separation as column chromatography but on a smaller scale, using a thin layer of adsorbent material (commonly silica (B1680970) gel) coated on a flat carrier, such as a glass or aluminum plate.

In the context of the synthesis of this compound and its derivatives, TLC is used to track the consumption of starting materials and the formation of the product over time. researchgate.netyoutube.com By spotting the reaction mixture on a TLC plate at different time intervals alongside the starting material and, if available, a pure sample of the product, the progress of the reaction can be visually assessed. youtube.com

Research Findings:

The application of TLC in monitoring reactions is a widespread practice in synthetic organic chemistry. researchgate.netyoutube.com For a typical reaction, such as the bromination of a propiophenone derivative, a non-polar solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) would be used as the mobile phase. The starting material (the propiophenone) would be less polar than the brominated product, leading to a higher Retention Factor (Rf) value on the TLC plate. As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while a new, lower-Rf spot corresponding to the product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible.

TLC for Reaction Monitoring of a Hypothetical Synthesis:

The table below illustrates how TLC data would be interpreted when monitoring a reaction to synthesize a derivative of this compound.

| Component | Rf Value (Hexane:Ethyl Acetate 4:1) | Observation on TLC Plate |

| Starting Material (e.g., 3',4'-Difluoropropiophenone) | 0.6 | Spot diminishes over time |

| Product (e.g., this compound) | 0.4 | Spot appears and intensifies over time |

| Reaction Mixture at t=0 | - | Single spot corresponding to starting material |

| Reaction Mixture at t=1 hr | - | Two spots, indicating a mixture of starting material and product |

| Reaction Mixture at t=3 hr | - | Single spot corresponding to the product, indicating reaction completion |

The choice of the eluent system is critical and is often determined through screening various solvent mixtures to achieve optimal separation between the spots of interest. Visualization of the spots on the TLC plate is typically achieved under UV light, as aromatic compounds are UV-active.

X-Ray Crystallography for Definitive Solid-State Structure Determination of Derivatives

X-ray crystallography is a powerful analytical technique that provides the most definitive information about the three-dimensional arrangement of atoms within a crystalline solid. nih.gov For novel synthetic compounds, obtaining a crystal structure is the gold standard for unambiguous structure elucidation, providing precise bond lengths, bond angles, and conformational details. nih.gov

While obtaining a single crystal of this compound itself might be challenging, its solid derivatives, such as those resulting from subsequent reactions, can often be crystallized and analyzed. The structural information gleaned from these derivatives is invaluable for understanding structure-activity relationships and for confirming the outcome of a synthetic transformation.

Research Findings:

The crystal structures of numerous bromo- and fluoro-substituted organic molecules have been determined, providing a wealth of data on how these halogens influence molecular packing and intermolecular interactions. For instance, the crystal structure of a β-morpholinopropiophenone derivative revealed detailed bond lengths and angles, as well as the nature of intermolecular interactions like hydrogen bonds and C-H···π interactions. mdpi.com Similarly, studies on acetylenic flavone (B191248) derivatives have shown how intramolecular hydrogen bonds can dictate the planarity of the molecules. nih.gov These studies underscore the level of detail that can be obtained from X-ray crystallographic analysis.

Representative Crystallographic Data for a Propiophenone Derivative:

The following table presents hypothetical crystallographic data for a crystalline derivative of this compound, based on data reported for similar small organic molecules. mdpi.comresearchgate.net

| Parameter | Value |

| Chemical Formula | C9H6BrF2NO (Hypothetical Derivative) |

| Formula Weight | 262.05 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 10.123(3) |

| c (Å) | 12.678(4) |

| α (°) | 90 |

| β (°) | 105.34(1) |

| γ (°) | 90 |

| Volume (ų) | 1055.6(5) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.648 |

| Absorption Coefficient (mm⁻¹) | 3.56 |

| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.112 |

This data provides a complete description of the unit cell and the quality of the structural refinement, confirming the molecular structure in the solid state.

Computational and Theoretical Investigations of 2 Bromo 3 ,4 Difluoropropiophenone

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is frequently used to investigate the electronic structure and properties of organic molecules. For a compound like 2-bromo-3',4'-difluoropropiophenone, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can elucidate a variety of molecular characteristics. researchgate.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process finds the lowest energy structure of the molecule. For this compound, a key aspect of this analysis is the conformational preference, particularly the rotation around the single bond connecting the carbonyl group and the difluorophenyl ring. researchgate.net

The conformational analysis involves calculating the molecule's energy as this dihedral angle is systematically varied. researchgate.net This reveals the most stable conformer, which is typically a planar or near-planar arrangement where steric hindrance is minimized and electronic conjugation is maximized. The optimized geometry provides fundamental data, including bond lengths, bond angles, and dihedral angles, which are essential for all subsequent calculations. While specific experimental data for this exact molecule is not available, theoretical values can be predicted with high accuracy.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table is illustrative, based on typical values from DFT calculations on similar halogenated aromatic ketones. researchgate.netnih.gov

| Parameter | Bond | Predicted Value |

| Bond Lengths | C=O | ~1.21 Å |

| C-Br | ~1.95 Å | |

| C-F | ~1.35 Å | |

| Aromatic C-C | ~1.39 - 1.41 Å | |

| Bond Angles | C-C(O)-C | ~118° |

| O=C-C | ~121° | |

| Dihedral Angle | C-C-C=O | ~0° or ~180° (for the most stable conformer) |

Following geometry optimization, vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. researchgate.net

Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. core.ac.uk By analyzing these modes, a detailed assignment of the experimental IR and Raman spectra can be made. For this compound, characteristic frequencies would include the C=O stretching vibration, C-F stretching, C-Br stretching, and various aromatic ring vibrations. These theoretical spectra are invaluable for interpreting and confirming experimental spectroscopic data. globalresearchonline.netscirp.org

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative) This table is illustrative, based on known frequency ranges for functional groups in similar molecules. core.ac.ukscirp.org

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch | Carbonyl | ~1680 - 1700 |

| C-F Stretch | Fluoroaromatic | ~1200 - 1270 |

| C-Br Stretch | Bromoalkyl | ~550 - 650 |

| Aromatic C-H Stretch | Phenyl Ring | ~3000 - 3100 |

| Aromatic C=C Stretch | Phenyl Ring | ~1450 - 1600 |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. pearson.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile). youtube.com Conversely, the LUMO is the innermost empty orbital and can accept electrons, thus acting as an electron acceptor (electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. globalresearchonline.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small energy gap indicates that the molecule is more polarizable and reactive. globalresearchonline.net For this compound, the HOMO is expected to be localized primarily on the difluorophenyl ring, while the LUMO would be centered on the carbonyl group and the adjacent α-carbon.

Table 3: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative) This table is illustrative, based on typical DFT calculation results for aromatic ketones. globalresearchonline.netresearchgate.netresearchgate.net

| Property | Description | Predicted Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.8 |

| ΔE (Gap) | E(LUMO) - E(HOMO) | ~ 4.7 |

Prediction of Chemical Reactivity and Selectivity through Computational Descriptors

Beyond FMO analysis, DFT calculations can provide a suite of "conceptual DFT" descriptors that quantify a molecule's reactivity. These descriptors translate the complex electronic structure information into chemically intuitive indices that predict how a molecule will behave in a chemical reaction. chemrxiv.orgresearchgate.net

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Electrophilicity Index (ω): Quantifies the molecule's ability to act as an electrophile. This is particularly useful for predicting reactivity in reactions like Michael additions or electrophilic aromatic substitutions. nih.gov

Table 4: Key Global Reactivity Descriptors (Illustrative) This table provides the definitions and formulas for common reactivity descriptors.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -E(HOMO) | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E(LUMO) | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Overall electron-attracting tendency. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |

| Global Electrophilicity (ω) | ω = χ² / (2η) | Propensity to accept electrons. |

While global descriptors describe the molecule as a whole, local reactivity descriptors like Fukui functions predict which specific atoms within the molecule are most susceptible to attack. nih.gov The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed.

This allows for the prediction of regioselectivity:

Site for Nucleophilic Attack (Electrophilic Site): The atom with the largest value of the Fukui function for electron addition (f⁺). In this compound, this is predicted to be the carbonyl carbon.

Site for Electrophilic Attack (Nucleophilic Site): The atom with the largest value of the Fukui function for electron removal (f⁻). This would likely be one of the carbon atoms on the difluorophenyl ring.

Site for Radical Attack: Predicted by the average of the two functions (f⁰).

These predictions are invaluable for understanding reaction mechanisms and designing synthetic pathways. For instance, knowing the most electrophilic site is crucial when predicting the outcome of a reaction with a nucleophile.

Solvation Effects on Molecular Properties and Reactivity using Continuum Models

The properties and reactivity of a molecule can be significantly altered by its surrounding solvent environment. Continuum models are a class of computational methods used to simulate these solvation effects by representing the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. This approach offers a computationally efficient way to study how a solvent's polarity influences a solute molecule.

One of the most widely used continuum models is the Polarizable Continuum Model (PCM). In a PCM calculation, the solute molecule is placed within a virtual cavity in the solvent continuum. The model then calculates the electrostatic interactions between the solute's electron density and the polarized solvent. These calculations can provide valuable insights into how different solvents affect a molecule's stability, its electronic structure, and ultimately its reactivity. For instance, polar solvents are generally expected to stabilize polar or charged species and can influence the energy barriers of chemical reactions.

While specific studies employing continuum models on this compound are not widely available in the public domain, the theoretical framework of models like PCM would be the standard approach to investigate such effects. A hypothetical study would involve calculating properties such as the dipole moment and the energies of frontier molecular orbitals (HOMO and LUMO) in various solvents with differing dielectric constants.

Table 1: Hypothetical Solvation Data for this compound

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

| Gas Phase | 1.0 | Data not available | Data not available |

| Toluene | 2.4 | Data not available | Data not available |

| Acetone | 20.7 | Data not available | Data not available |

| Water | 78.4 | Data not available | Data not available |

This table is for illustrative purposes only, as specific experimental or computational data for this compound is not publicly available.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling, particularly using methods based on Density Functional Theory (DFT), is an indispensable tool for mapping out the intricate pathways of chemical reactions. DFT allows for the calculation of the electronic structure of molecules, enabling the determination of the geometries and energies of reactants, products, transition states, and intermediates.

By calculating the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. The highest point on this path corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy. A lower activation energy implies a faster reaction rate.

For a compound like this compound, computational modeling could be used to investigate a variety of reactions. For example, in its synthesis, DFT could model the acylation of 1,2-difluorobenzene (B135520), followed by bromination, to understand the regioselectivity and efficiency of these steps. Another area of interest could be its nucleophilic substitution reactions, where the bromine atom is displaced. Computational modeling could predict whether such a reaction would proceed via an SN1 or S2 mechanism by calculating the energies of the respective intermediates and transition states. libretexts.orgmasterorganicchemistry.comyoutube.com

Table 2: Key Parameters in Computationally Modeled Reaction Mechanisms

| Parameter | Description | Relevance to Reaction Mechanisms |

| Transition State (TS) | The highest energy point along the reaction coordinate. | Its structure and energy determine the activation barrier of the reaction. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | A lower Ea corresponds to a faster reaction rate. |

| Reaction Intermediates | Transient species formed during a multi-step reaction. | Their stability can influence the overall reaction pathway. |

| Reaction Coordinate | A parameter that represents the progress of a reaction. | It provides a one-dimensional view of the potential energy surface. |

This table describes general parameters used in the computational elucidation of reaction mechanisms.

Although detailed computational studies on the reaction mechanisms of this compound are not readily found in published literature, the application of DFT and related methods would be the primary approach to gain a fundamental understanding of its chemical transformations.

Laboratory Safety Protocols and Risk Management for Research Involving 2 Bromo 3 ,4 Difluoropropiophenone

Comprehensive Hazard Identification and Risk Assessment

A thorough evaluation of the hazards associated with 2-Bromo-3',4'-difluoropropiophenone is the foundation of safe laboratory practice. Based on data for the compound and structurally similar chemicals, it is classified as a hazardous substance with multiple risk factors. fishersci.com Key hazards include its harmfulness if swallowed, its severe corrosive effects on skin and eyes, its potential to cause allergic skin reactions, and its corrosivity to the respiratory tract.

Hazard Classification Data

| Hazard Statement | Classification | Source |

| H302: Harmful if swallowed | Acute toxicity (Oral), Category 4 | fishersci.com |

| H314: Causes severe skin burns and eye damage | Skin Corrosion, Sub-category 1B; Serious Eye Damage, Category 1 | fishersci.comfishersci.com |

| H317: May cause an allergic skin reaction | Skin Sensitisation, Category 1 | |

| Corrosive to the respiratory tract | Supplemental Hazard |

This compound is identified as a corrosive material that can cause severe skin burns and serious eye damage. fishersci.comfishersci.com Contact with the skin can lead to immediate and significant tissue damage, requiring prompt first aid, including the removal of all contaminated clothing and rinsing the skin with copious amounts of water.

Eye contact is particularly dangerous, with the potential for irreversible damage. fishersci.com Immediate and prolonged rinsing of the eyes with water is critical, followed by urgent consultation with an ophthalmologist.

The compound is also corrosive to the respiratory system. Inhalation of dusts or vapors can cause severe irritation and damage to the respiratory tract. fishersci.com If inhaled, the individual must be moved to fresh air and medical attention should be sought immediately. fishersci.com

There is a documented risk of allergic skin reactions upon exposure to this chemical, classifying it as a skin sensitizer. This means that following an initial exposure, subsequent contact may trigger an allergic response, such as a rash. Contaminated work clothing should not be allowed out of the laboratory to prevent the spread of the sensitizing agent. The mechanism of sensitization by bromo-compounds can be complex, sometimes involving degradation products that react with proteins to form antigens. nih.gov

Implementation of Personal Protective Equipment (PPE) Guidelines

Due to the significant hazards, the use of appropriate personal protective equipment is mandatory when handling this compound. The precautionary statement P280, "Wear protective gloves, protective clothing, eye protection and face protection," summarizes the required level of protection.

To prevent severe eye damage, personnel must wear appropriate eye and face protection. fishersci.com This includes chemical safety goggles that are tightly fitting and conform to standards such as OSHA's 29 CFR 1910.133 or European Standard EN166. fishersci.comchemicalbook.com In addition to goggles, a face shield should be worn to provide a further layer of protection against splashes. synquestlabs.com

Comprehensive skin protection is crucial. This is achieved through the use of chemical-resistant gloves and protective clothing. fishersci.com Gloves must be inspected for integrity before use and should comply with standards such as EU Directive 89/686/EEC and EN 374. chemicalbook.com Impervious clothing, such as a lab coat, is required to prevent skin contact. fishersci.comchemicalbook.com Contaminated clothing must be removed immediately, and the affected skin should be washed thoroughly.

Engineering controls are the primary method for minimizing inhalation exposure. All work with this compound, especially weighing and mixing, should be conducted within a properly functioning chemical fume hood. fishersci.compitt.edu Fume hoods are designed to capture and vent hazardous fumes away from the user's breathing zone. umbc.edusc.edu

In situations where dusts may be generated and engineering controls are insufficient, respiratory protection is required. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if exposure limits are exceeded or if irritation is experienced. fishersci.com

Summary of Recommended PPE and Controls

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical safety goggles (EN 166) and face shield | Protects against splashes causing severe eye damage |

| Hand | Chemical-resistant gloves (EN 374) | Prevents severe skin burns and allergic sensitization |

| Skin | Protective, impervious clothing (e.g., lab coat) | Avoids direct contact with skin |

| Respiratory | Not typically required if using a fume hood | Required if dusts are generated or ventilation is inadequate |

| Engineering | Chemical Fume Hood | Primary control to minimize inhalation of corrosive dust/vapors |

Safe Handling, Storage, and Transportation Procedures

Proper handling, storage, and transportation of this compound are fundamental to preventing accidents and ensuring laboratory safety.